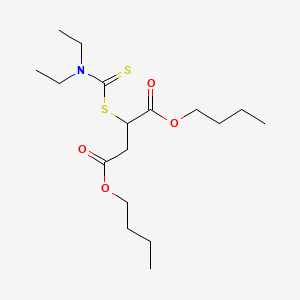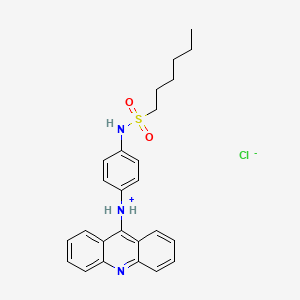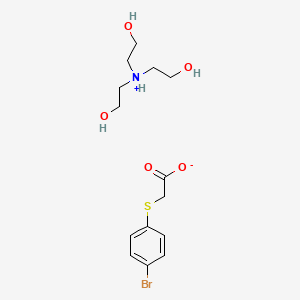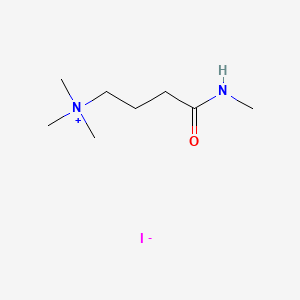
N-Methyl-4-(trimethylammonio)butyramide iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-(trimethylammonio)butyramide iodide is a quaternary ammonium compound with a molecular structure that includes a trimethylammonium group attached to a butyramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(trimethylammonio)butyramide iodide typically involves the quaternization of N-Methyl-4-(trimethylammonio)butyramide with an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methyl iodide and N-Methyl-4-(trimethylammonio)butyramide. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(trimethylammonio)butyramide iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as hydroxide ions, which can replace the iodide ion.
Oxidizing Agents: Such as hydrogen peroxide, which can oxidize the compound.
Reducing Agents: Such as sodium borohydride, which can reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted butyramides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-Methyl-4-(trimethylammonio)butyramide iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Employed in studies involving cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of N-Methyl-4-(trimethylammonio)butyramide iodide involves its interaction with molecular targets such as cell membranes and enzymes. The compound can disrupt cell membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to active sites or altering enzyme conformation. These interactions are mediated through electrostatic and hydrophobic interactions between the compound and its targets .
Comparison with Similar Compounds
Similar Compounds
(Ferrocenylmethyl)trimethylammonium iodide: A similar quaternary ammonium compound with a ferrocenyl group instead of a butyramide group.
O-Acetyl-L-carnitine hydrochloride: Another quaternary ammonium compound with different functional groups and applications.
Uniqueness
N-Methyl-4-(trimethylammonio)butyramide iodide is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
64037-72-5 |
|---|---|
Molecular Formula |
C8H19IN2O |
Molecular Weight |
286.15 g/mol |
IUPAC Name |
trimethyl-[4-(methylamino)-4-oxobutyl]azanium;iodide |
InChI |
InChI=1S/C8H18N2O.HI/c1-9-8(11)6-5-7-10(2,3)4;/h5-7H2,1-4H3;1H |
InChI Key |
CZQCCVHVWYIKDO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate](/img/structure/B13773313.png)
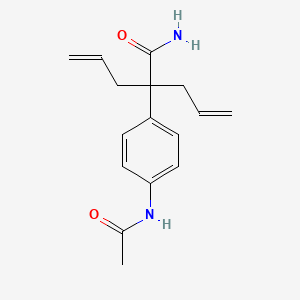
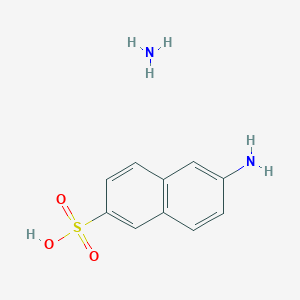
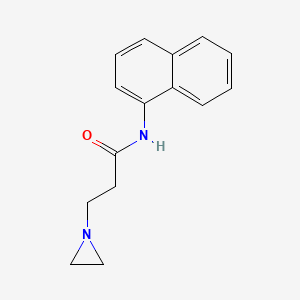
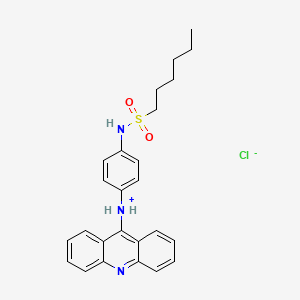
![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)
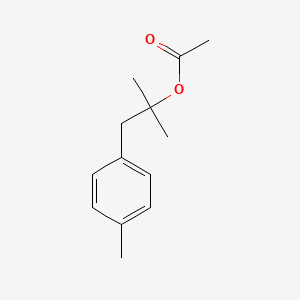
![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)
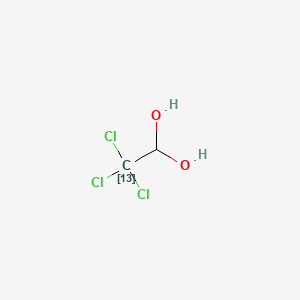
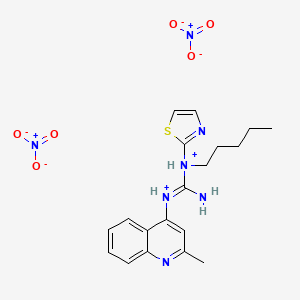
![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
